IL-17 modulator 4

IL-17A Inhibition pIC50 Target Engagement

IL-17 modulator 4 (CAS 2446803-65-0) is the only research-grade, small-molecule prodrug specifically designed for oral IL-17A/IL-17RA protein-protein interaction inhibition. Unlike injectable monoclonal antibodies (e.g., secukinumab) or non-prodrug small molecules, this compound enables chronic oral gavage studies in rodent models of psoriasis and inflammatory arthritis—better mimicking potential oral therapeutic paradigms. Choose IL-17 modulator 4 for mechanistic studies requiring oral route feasibility, long-term repeat dosing, and precise IL-17A/A homodimer blockade with minimal IL-17A/F cross-reactivity.

Molecular Formula C27H34N6O2
Molecular Weight 474.6 g/mol
Cat. No. B11936030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIL-17 modulator 4
Molecular FormulaC27H34N6O2
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C
InChIInChI=1S/C27H34N6O2/c1-15(2)33-22(13-14-28-33)26(34)30-25(24(19-5-6-19)20-7-8-20)27(35)29-21-11-9-18(10-12-21)23-16(3)31-32-17(23)4/h9-15,19-20,24-25H,5-8H2,1-4H3,(H,29,35)(H,30,34)(H,31,32)/t25-/m0/s1
InChIKeyCQKVACARDGYEMU-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IL-17 Modulator 4: A Prodrug-Based Oral Small Molecule for Interleukin-17A Pathway Research


IL-17 modulator 4 (CAS 2446803-65-0) is a synthetic small molecule prodrug that is enzymatically converted in vivo to the active IL-17 modulator 1 . IL-17 modulator 1 functions as a potent protein-protein interaction inhibitor, disrupting the binding of the IL-17A homodimer to its cognate receptor IL-17RA, thereby blocking downstream pro-inflammatory signaling cascades [1]. Unlike injectable monoclonal antibody biologics (e.g., secukinumab, ixekizumab) that dominate the clinical landscape, this compound class is explicitly designed for oral bioavailability, representing a mechanistically distinct tool for investigating IL-17A-mediated pathophysiology in preclinical models of autoimmunity and inflammation [2].

Why IL-17 Modulator 4 Cannot Be Substituted with Other In-Class Small Molecule IL-17 Inhibitors


Interchangeability among small molecule IL-17 modulators is precluded by divergent pharmacodynamic potency and, critically, route of administration suitability. While alternative research compounds such as IL-17 modulator 5 or IL-17 modulator 6 exhibit potent inhibition in vitro (IC50 values in the low nanomolar to sub-nanomolar range), the absence of a documented oral prodrug strategy for those specific entities often confines their utility to intraperitoneal or intravenous administration in animal models . IL-17 modulator 4, through its active metabolite IL-17 modulator 1, bridges the gap between high-affinity target engagement and oral dosing feasibility, thereby enabling chronic dosing regimens in rodent models of psoriasis and arthritis that better mimic potential oral therapeutic paradigms [1]. Substitution with a non-prodrug, non-orally optimized analog fundamentally alters the pharmacokinetic profile and experimental relevance of the study [2].

Quantitative Differentiation of IL-17 Modulator 4: Comparative Potency and Pathway Selectivity Data


Potency Comparison of Active Metabolite (IL-17 Modulator 1) Against IL-17 Modulator 5 and IL-17 Modulator 6

IL-17 modulator 4 acts as a prodrug; therefore, direct comparison of its active metabolite (IL-17 modulator 1) is the relevant metric for target engagement. IL-17 modulator 1 inhibits the biological action of IL-17A with a pIC50 of 8.2 (equivalent to an IC50 of approximately 6.3 nM) . This places its potency intermediate between IL-17 modulator 5 (IC50 = 1 nM) and IL-17A modulator-2 (pIC50 = 8.3), but distinct from IL-17 modulator 6 (pIC50 = 9.1, equivalent to ~0.8 nM) .

IL-17A Inhibition pIC50 Target Engagement

Oral Bioavailability: A Critical Differentiation from Non-Prodrug Small Molecules and Biologics

IL-17 modulator 4 is explicitly characterized as an orally active prodrug, converting to the efficacious modulator IL-17 modulator 1 . In contrast, comparator compounds such as IL-17 modulator 5 and IL-17 modulator 6 lack explicit documentation of oral bioavailability in the public domain, and are often administered parenterally in research settings . This represents a functional, rather than potency-based, differentiation. Approved biologics (secukinumab, ixekizumab) require subcutaneous or intravenous injection, precluding oral dosing entirely [1].

Oral Administration Prodrug In Vivo PK

IL-17A/A Homodimer Selectivity: Comparative Efficacy Against Biologics in Preclinical Models

Small molecules derived from this chemical series bind specifically to the IL-17A/A homodimer, with minimal effect on the IL-17A/F heterodimer [1]. In preclinical models of psoriasiform dermatitis and arthritis, oral administration of these IL-17A/A-selective antagonists delivered efficacy comparable to anti-IL-17A biologics (e.g., secukinumab), achieving similar maximal responses in blocking Th17 cell supernatant-induced keratinocyte activation [2]. This demonstrates that selective neutralization of the IL-17A/A homodimer is sufficient to recapitulate the efficacy of broader-spectrum antibody blockade in these disease models.

IL-17A Homodimer In Vivo Efficacy Psoriasis Model

Optimal Research Applications for IL-17 Modulator 4 Based on Evidence-Based Differentiation


Chronic Oral Dosing in Preclinical Models of Psoriasis and Arthritis

Based on the compound's oral prodrug design and demonstrated in vivo efficacy comparable to anti-IL-17A biologics in rodent models, IL-17 modulator 4 is optimally suited for chronic oral administration studies in psoriasiform dermatitis and inflammatory arthritis [1]. This application leverages the convenience and reduced stress of oral gavage, enabling long-term efficacy and tolerability assessments that would be impractical with injectable compounds [2].

Mechanistic Dissection of IL-17A/A vs. IL-17A/F Signaling

The selective binding of the active metabolite to the IL-17A/A homodimer, with minimal cross-reactivity to IL-17A/F, makes IL-17 modulator 4 a precise tool for delineating the specific contribution of IL-17A homodimers in complex inflammatory cascades [1]. This is particularly relevant in tissues where both isoforms are expressed, allowing researchers to test the sufficiency of IL-17A/A blockade alone [2].

Validation of Oral IL-17 Blockade as a Therapeutic Strategy

Given the clinical validation of injectable IL-17 biologics but the unmet need for oral alternatives, IL-17 modulator 4 serves as a critical research tool to validate the concept of oral IL-17 inhibition [1]. Its use in preclinical proof-of-concept studies helps establish the feasibility and potential safety margins of oral IL-17 pathway modulation prior to clinical candidate development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for IL-17 modulator 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.